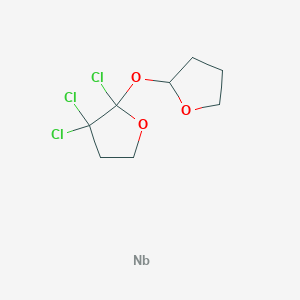
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a complex organometallic compound that features niobium as its central element. This compound is characterized by the presence of three chlorine atoms and an oxolane ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of niobium pentachloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the substitution of chlorine atoms with oxolane groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of niobium.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium compounds, and various substituted derivatives
Scientific Research Applications
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane involves its interaction with various molecular targets. The compound can form complexes with different biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they may include coordination with metal centers and interactions with organic ligands.
Comparison with Similar Compounds
Similar Compounds
Niobium pentachloride: A simpler niobium compound with five chlorine atoms.
Niobium oxides: Compounds formed by the oxidation of niobium.
Organoniobium compounds: Various niobium-containing organometallic compounds with different ligands.
Uniqueness
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is unique due to its specific structure, which includes both chlorine atoms and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
119174-68-4 |
|---|---|
Molecular Formula |
C8H11Cl3NbO3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Nb/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI Key |
ZGWITZSJBVBFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















